REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4].[CH2:12]=[C:13]1[O:17][C:15](=[O:16])[CH2:14]1>CN(C)C1C=CN=CC=1>[O:17]=[C:13]([CH3:12])[CH2:14][C:15]([O:4][C:3]([CH3:5])([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])[CH:2]=[CH2:1])=[O:16]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
After stirring an additional hour at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser, argon inlet, addition funnel, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Purification of an earlier sample from this route
|
Type
|
WASH
|
Details
|
by flash chromatography (elution with dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC(C=C)(CCC=C(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |